molecular formula C6H8N4O3 B1330247 Furan-2,5-dicarbohydrazide CAS No. 26095-97-6

Furan-2,5-dicarbohydrazide

Cat. No.: B1330247
CAS No.: 26095-97-6
M. Wt: 184.15 g/mol
InChI Key: NAOBCGXDNBUEJF-UHFFFAOYSA-N
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Description

Furan-2,5-dicarbohydrazide is a chemical compound with the molecular formula C6H8N4O3. It is a derivative of furan, a heterocyclic organic compound, and contains two carbohydrazide groups attached to the furan ring. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.

Mechanism of Action

Target of Action

Furan-2,5-dicarbohydrazide (FDCA) is a compound that has been studied in the field of energetic materials It’s known that fdca and its ag(i)-based metal complex have been used to construct a graphene-like structure .

Mode of Action

The mode of action of FDCA involves the creation of a multilayer graphene structure . This structure is characterized by weak interactions between layers and strong interactions between atoms within layers . When the structure encounters friction, it slips between layers, reducing heat conduction efficiency and hindering the generation of hot spots .

Biochemical Pathways

The compound’s ability to form a graphene-like structure suggests it may influence pathways related to heat conduction and friction sensitivity .

Result of Action

The result of FDCA’s action is a reduction in friction sensitivity . The compound’s Ag(I)-based metal complex, referred to as ECP-1, exhibits excellent explosion performance and initiation ability . Interestingly, ECP-1 also shows a low friction sensitivity, which contrasts with its sensitive impact sensitivity .

Action Environment

The action of FDCA can be influenced by environmental factors. For instance, the formation of the graphene-like structure and the resulting reduction in friction sensitivity occur when the compound encounters friction . .

Its known mode of action and the resulting effects, however, provide a promising avenue for reducing the friction sensitivity of energetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan-2,5-dicarbohydrazide can be synthesized through the reaction of 2,5-furandicarboxylic acid dimethyl ester with hydroxylamine hydrate. The process involves dissolving 0.05 mol (9.21 g) of 2,5-furandicarboxylic acid dimethyl ester in 80 mL of methanol, followed by the addition of 0.12 mol (7.06 g) of 85% hydroxylamine hydrate. The mixture is refluxed at 80°C overnight, then filtered, washed with alcohol, and dried to obtain this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as single-crystal X-ray diffraction and infrared spectroscopy, helps in characterizing and confirming the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Furan-2,5-dicarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The carbohydrazide groups can participate in substitution reactions with other chemical reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furan-2,5-dicarboxylic acid, while reduction reactions can produce hydrazine derivatives .

Scientific Research Applications

Furan-2,5-dicarbohydrazide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual carbohydrazide groups, which enhance its reactivity and stability. This makes it particularly valuable in the synthesis of metal complexes and its applications in lowering friction sensitivity in energetic materials .

Properties

IUPAC Name

furan-2,5-dicarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c7-9-5(11)3-1-2-4(13-3)6(12)10-8/h1-2H,7-8H2,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAOBCGXDNBUEJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00180730
Record name Furan-2,5-dicarboxylic acid, dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26095-97-6
Record name Furan-2,5-dicarboxylic acid, dihydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095976
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC29544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29544
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furan-2,5-dicarboxylic acid, dihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00180730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAN-2,5-DICARBOXYLIC ACID, DIHYDRAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XI426Z9GJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Furan-2,5-dicarbohydrazide contribute to the properties of energetic materials?

A1: this compound acts as a ligand in the creation of metal-organic complexes, which can exhibit energetic properties. [, ] The presence of hydrazide groups (-CONHNH2) in FDCA allows it to coordinate with metal ions, forming stable structures. [] The specific arrangement and interactions within these complexes influence their sensitivity to stimuli like impact and friction, as well as their explosive power.

Q2: Can you elaborate on the structure-activity relationship of this compound in energetic materials?

A2: The structure of FDCA plays a crucial role in its coordination ability and the resulting properties of the energetic complexes. The furan ring provides rigidity and planarity to the molecule, while the two carbohydrazide groups at the 2 and 5 positions offer multiple coordination sites for metal ions. [, ] This arrangement facilitates the formation of extended networks and influences the packing density of the resulting complexes, ultimately affecting their sensitivity and explosive performance.

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